6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one
Overview
Description
6-Amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one is a chemical compound with the molecular formula C10H10F2N2OS. It belongs to the class of benzothiazines, which are characterized by their fused benzene and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the formation of the thiazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one can be utilized to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.
Medicine: . Its ability to modulate biological targets makes it a candidate for drug development and therapeutic interventions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be harnessed for various applications, including coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 6-amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Flupyradifurone: A related compound with a similar difluoroethyl group.
2-Amino-N-(2,2-difluoroethyl)acetamide: Another compound with a difluoroethyl moiety.
Uniqueness: 6-Amino-4-(2,2-difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one stands out due to its specific structural features, such as the presence of the benzothiazine core and the amino group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-amino-4-(2,2-difluoroethyl)-1,4-benzothiazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2OS/c11-9(12)4-14-7-3-6(13)1-2-8(7)16-5-10(14)15/h1-3,9H,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWBYVFLYPFWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=CC(=C2)N)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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